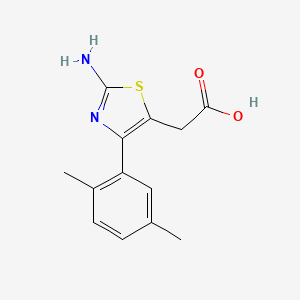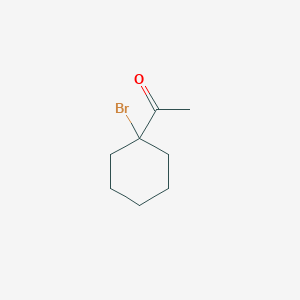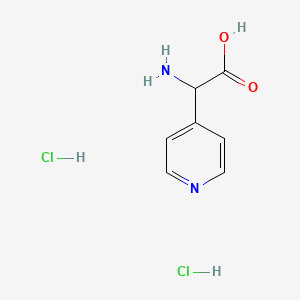
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with bromine and fluorine substituents. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, reaction conditions, and purification methods are crucial to achieving efficient industrial synthesis.
化学反应分析
Types of Reactions: 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline derivatives.
科学研究应用
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of quinoline derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it a valuable building block in organic synthesis.
Industrial Applications: In the industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
8-Bromoquinoline: Lacks the fluorine and methyl groups, which may result in different chemical and biological properties.
5-Fluoroquinoline: Lacks the bromine and methyl groups, affecting its reactivity and interactions.
1-Methylquinoline: Lacks the bromine and fluorine atoms, leading to different biological activities.
Uniqueness: 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of bromine, fluorine, and methyl groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H11BrFN |
|---|---|
分子量 |
244.10 g/mol |
IUPAC 名称 |
8-bromo-5-fluoro-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11BrFN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3 |
InChI 键 |
WJKVDXBIZBZXEP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C(C=CC(=C21)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)



![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




